1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and ammonium hydroxide to achieve the iodination step . The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid.
Reduction Products: 1-Ethyl-4-iodo-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole-5-carboxaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-ethyl-4-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFPMPWZLVCFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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